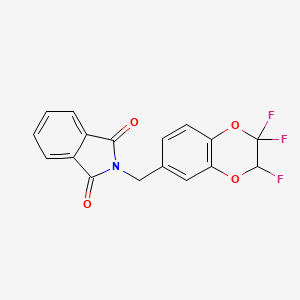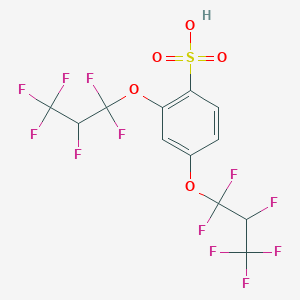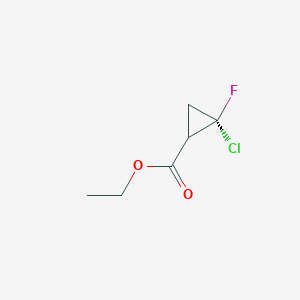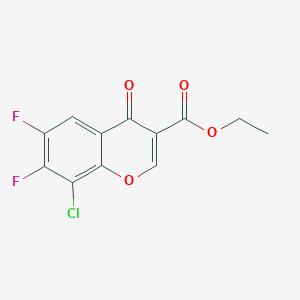
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% (1,2-DCMBT-85) is a chlorinated aromatic compound that has been used in a variety of industrial and scientific applications. It is a white, crystalline solid with a melting point of 117°C and a boiling point of 246°C. 1,2-DCMBT-85 has a molecular weight of 280.5 g/mol and is soluble in organic solvents such as hexane and ether.
Scientific Research Applications
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in the production of polymers, as well as in the production of polymeric materials. Furthermore, 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has been used in the synthesis of various polymeric materials, such as polyurethanes, polyamides, and polyesters.
Mechanism of Action
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% is a chlorinated aromatic compound that is believed to act as a proton donor in the presence of a Lewis acid. It is believed to react with the Lewis acid to form a complex that is capable of abstracting a proton from a substrate molecule. This reaction is believed to be the basis for the catalytic activity of 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85%.
Biochemical and Physiological Effects
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic to humans, but it has been found to be toxic to aquatic organisms. In addition, 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has been found to be a weak mutagen, but it does not appear to be carcinogenic.
Advantages and Limitations for Lab Experiments
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to handle. It is also relatively stable and can be stored for long periods of time. However, 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has several drawbacks. It has a relatively low solubility in water, and it is highly flammable and explosive.
Future Directions
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has potential applications in the development of new catalysts and polymeric materials. It could also be used in the synthesis of pharmaceuticals, pesticides, and dyes. Furthermore, further research is needed to determine the biochemical and physiological effects of 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% on humans and aquatic organisms. Finally, more research is needed to determine the potential toxic effects of 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% on the environment.
Synthesis Methods
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% is usually synthesized by reacting 1,3,5-trichlorobenzene with anhydrous hydrogen chloride in an inert atmosphere. The reaction is usually carried out in a reactor at a temperature of 130-150°C. The reaction is typically complete in 2-3 hours. The product is then cooled and filtered to remove any impurities.
properties
IUPAC Name |
1,2-bis(dichloromethyl)-3-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl7/c10-7(11)4-2-1-3-5(9(14,15)16)6(4)8(12)13/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGDAWSSDIBGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)






![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)



![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)